1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzhydryl group, a tetrahydropyran ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran moiety.
Formation of the Benzhydryl Urea: The final step involves the reaction of the intermediate with benzhydryl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the pyrazole ring or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, anti-cancer, or antimicrobial properties.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea: Similar structure but with a hydroxy group, potentially altering its reactivity and biological activity.
1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: Contains a thioether linkage, which may confer different chemical and biological properties.
Uniqueness
1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is unique due to its combination of a benzhydryl group, a tetrahydropyran ring, and a pyrazole moiety. This unique structure may result in distinct pharmacological profiles and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzhydryl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(24-19-15-23-26(16-19)20-11-13-28-14-12-20)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,20-21H,11-14H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUVTMEUZRBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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